

Unveiling the Chemical Landscape of Trehalose

C14: A Technical Guide

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Compound of Interest

Compound Name: Trehalose C14

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This in-depth technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological significance of two molecules referred to as "**Trehalose C14**": the isotopically labeled [14C]Trehalose and the surfactant trehalose 6-myristate. This document is designed to serve as a core resource, offering detailed experimental protocols, quantitative data, and visual representations of key biological pathways.

[14C]Trehalose: A Radiolabeled Probe for Metabolic Studies

[14C]Trehalose is an invaluable tool for tracing the metabolic fate of trehalose in various biological systems. Its chemical structure is identical to that of α,α -trehalose, a non-reducing disaccharide composed of two α -glucose units linked by an α,α -1,1-glycosidic bond. The presence of the radioactive carbon-14 isotope allows for sensitive detection and quantification in metabolic and uptake studies.

Chemical Structure of Trehalose

- Systematic Name: α -D-Glucopyranosyl-(1 \rightarrow 1)- α -D-glucopyranoside

- Molecular Formula: C₁₂H₂₂O₁₁
- Molar Mass (anhydrous): 342.30 g/mol [1]
- Molar Mass (dihydrate): 378.33 g/mol [2]
- Appearance: White crystalline powder[2]
- Melting Point: 203 °C (anhydrous), 97 °C (dihydrate)[2][3]
- Solubility: Freely soluble in water, slightly soluble in ethanol

Biosynthesis of [14C]Trehalose

The preparation of [14C]Trehalose typically involves the biological conversion of [14C]glucose using microorganisms that naturally synthesize trehalose, particularly under stress conditions. Genetically modified strains of *Saccharomyces cerevisiae* (yeast) and *Escherichia coli* are commonly employed for this purpose.

This method utilizes a yeast strain with a deleted gene for phosphoglucosomerase, preventing the metabolism of exogenously supplied glucose through glycolysis and shunting it towards trehalose synthesis.

- **Yeast Strain Preparation:** A phosphoglucosomerase-deficient strain of *Saccharomyces cerevisiae* is cultured in an appropriate growth medium.
- **Induction of Trehalose Synthesis:** The yeast cells are subjected to stress conditions, such as nitrogen starvation or heat shock, to induce the enzymes responsible for trehalose synthesis.
- **Radiolabeling:** The stressed yeast cells are incubated with [14C]glucose.
- **Extraction of [14C]Trehalose:** After incubation, the cells are harvested, and the intracellular [14C]trehalose is extracted, often using a hot ethanol extraction method.
- **Purification:** The extract is purified using techniques such as ion-exchange chromatography and high-performance liquid chromatography (HPLC) to isolate pure [14C]trehalose.

This method employs an *E. coli* mutant that cannot metabolize glucose and is induced to synthesize trehalose under high osmolarity conditions.

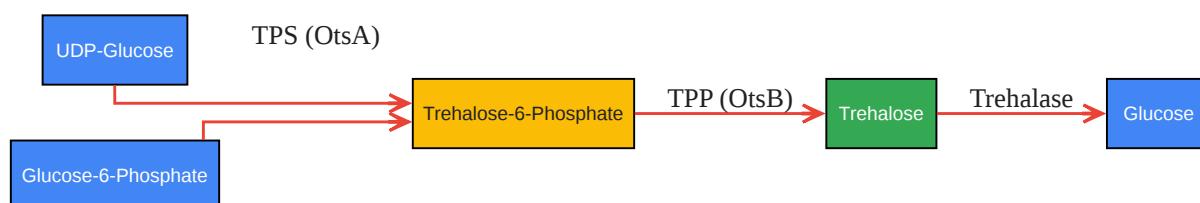
- **Bacterial Strain and Growth:** A mutant strain of *E. coli* deficient in glucose metabolism is grown in a suitable medium.
- **Induction of Trehalose Synthesis:** The bacterial culture is subjected to high osmolarity by the addition of a non-metabolizable solute (e.g., NaCl). This induces the synthesis of trehalose as an osmoprotectant.
- **Radiolabeling:** [^{14}C]glucose is added to the culture medium.
- **Extraction and Purification:** The bacterial cells are harvested, and the [^{14}C]trehalose is extracted and purified using methods similar to those described for yeast.

Quantitative Data for [^{14}C]Trehalose Synthesis

Parameter	<i>S. cerevisiae</i> Method	<i>E. coli</i> Method	Reference(s)
Yield	~35% of supplied [^{14}C]glucose	Routinely >50% of supplied [^{14}C]glucose	'
Purity	High radiochemical purity	Radiochemically pure	,

Metabolic Pathway of Trehalose

[^{14}C]Trehalose is a critical tracer for elucidating the pathways of trehalose metabolism. The primary route of trehalose biosynthesis in many organisms is the TPS/TPP pathway.



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Caption: The TPS/TPP pathway for trehalose biosynthesis and its subsequent hydrolysis.

Trehalose 6-Myristate (Trehalose C14): A Bioactive Surfactant

Trehalose C14 can also refer to trehalose 6-myristate, a mono-acylated derivative of trehalose where a myristic acid (a C14 fatty acid) is attached to one of the 6-hydroxyl groups of the trehalose molecule. This modification imparts amphiphilic properties, making it a surface-active agent with potential applications in drug delivery and immunology.

Chemical Structure of Trehalose 6-Myristate

- Systematic Name: α -D-Glucopyranoside, α -D-glucopyranosyl, 6-tetradecanoate
- CAS Number: 64622-92-0
- Molecular Formula: C₂₆H₄₈O₁₂
- Formula Weight: 552.7

Synthesis of Trehalose 6-Myristate

The synthesis of trehalose 6-myristate can be achieved through regioselective acylation of trehalose. A common strategy involves the use of protecting groups to selectively expose the primary hydroxyl groups at the 6 and 6' positions for esterification.

This protocol is a general approach for the synthesis of 6-O-acylated trehalose derivatives.

- Protection of Secondary Hydroxyls: The secondary hydroxyl groups of trehalose are protected, for example, by forming a 2,3,4,2',3',4'-hexakis-O-(trimethylsilyl)- α,α -trehalose intermediate.
- Acylation: The protected trehalose is then reacted with myristoyl chloride in the presence of a suitable base (e.g., pyridine) to form the ester linkage at the unprotected 6-hydroxyl group.
- Deprotection: The protecting groups are removed to yield the final product, trehalose 6-myristate.

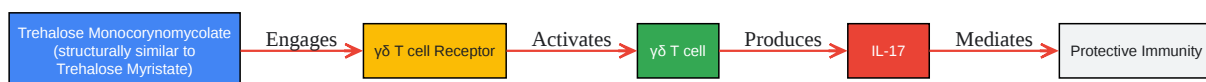
- Purification: The product is purified by column chromatography.

Physicochemical Properties of Trehalose 6-Myristate

Property	Value	Reference(s)
Purity	≥98%	
Formulation	A solid	
Solubility	Soluble in DMSO (≥10 mg/ml), Sparingly soluble in Ethanol (1-10 mg/ml)	
Critical Micelle Concentration (CMC)	0.012 mM	

Signaling Pathway of Trehalose Monomycolate

Recent studies have shown that trehalose monocorynomycolate, a structurally related trehalose lipid, can trigger $\gamma\delta$ T cell-driven protective immunity. This suggests a potential role for trehalose myristate in modulating immune responses.



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Caption: Proposed signaling pathway for trehalose myristate-induced immunity.

Conclusion

The term "**Trehalose C14**" encompasses two distinct but important molecules for scientific research. [14C]Trehalose serves as a fundamental tool for metabolic research, enabling the precise tracking of trehalose in biological systems. In contrast, trehalose 6-myristate is a bioactive surfactant with emerging roles in immunology and potential applications in drug delivery and formulation. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to effectively utilize these compounds in their studies.

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References

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